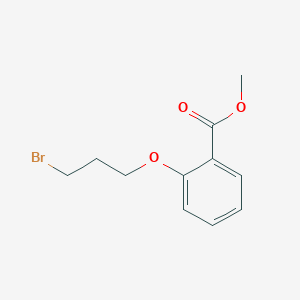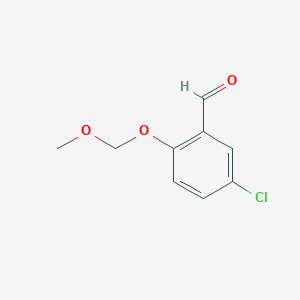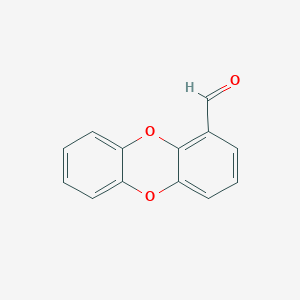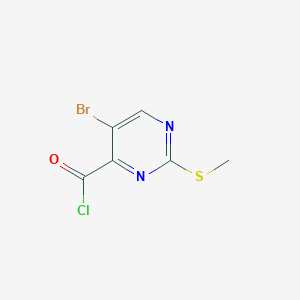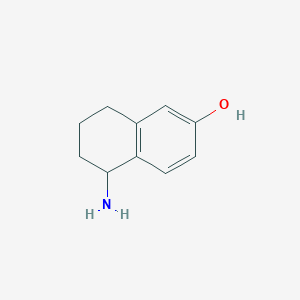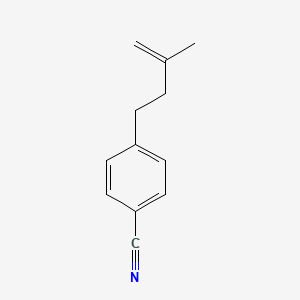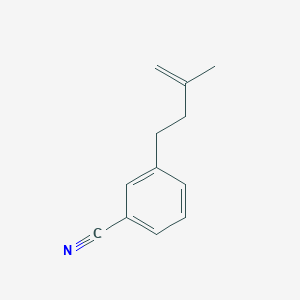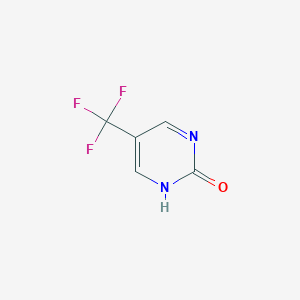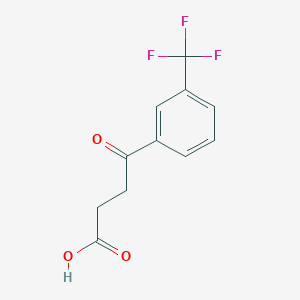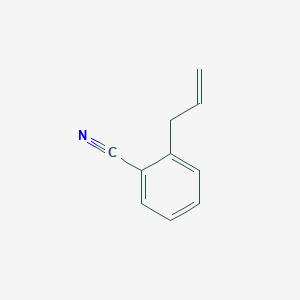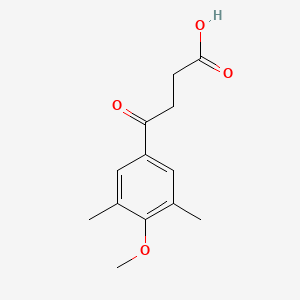
4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyric acid
Descripción general
Descripción
3,5-Dimethyl-4-methoxyphenylboronic acid is a laboratory chemical . It appears as an off-white solid .
Molecular Structure Analysis
The molecular formula of 3,5-Dimethyl-4-methoxyphenylboronic acid is C9H13BO3 .Physical And Chemical Properties Analysis
3,5-Dimethyl-4-methoxyphenylboronic acid is a solid with an off-white appearance . It has a melting point range of 203 - 204 °C .Aplicaciones Científicas De Investigación
3,4-Dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione Synthesis
A study by Nye et al. (2013) describes the synthesis of 3,4-dihydroxy-1,6-bis(4-methoxyphenyl)hexa-2,4-diene-1,6-dione through the reaction of 4-methoxyacetophenone with diethyl oxalate under basic conditions. The molecule is noted for its intramolecular hydrogen bonding, confirming its di-enol-dione tautomeric form, and forms chains linked by additional O-H...O hydrogen bonds. Additionally, the study also mentions the synthesis of a potassium salt involving 2-hydroxy-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid as a by-product, highlighting its strong hydrogen bond between the carboxylic acid and carboxylate groups and its double-chain structure stabilized by a seven-coordinate potassium ion (Nye, Turnbull, & Wikaira, 2013).
Molecular Docking and Cytotoxicity Studies
3,5-Dimethyl-arylazopyrazole Derivatives
Aggarwal et al. (2022) synthesized a new series of 3,5-dimethyl-arylazopyrazoles and screened them for in vitro cytotoxic activity against MDA-MB-231 and MCF-7 cell lines. Some compounds exhibited weak to moderate cytotoxic effects, highlighting the potential for biological applications and the importance of molecular architecture in determining activity (Aggarwal, Gopika, & Revanasiddappa, 2022).
Molecular Conformation and Hydrogen Bonding
1-Aryl-1H-Pyrazole-3,4-dicarboxylate Derivatives
A study by Asma et al. (2018) investigated the hydrogen-bonded framework structures of 1-phenyl-1H-pyrazole-3,4-dicarboxylic acid and its derivatives. The complex hydrogen-bonded structures, involving multiple types of hydrogen bonds, were highlighted, demonstrating the molecule's intricate intermolecular interactions and potential applications in crystal engineering and molecular recognition (Asma, Kalluraya, Yathirajan, Rathore, & Glidewell, 2018).
Molecular Recognition and Aggregation
Fluoroalkylated End-Capped N-(1,1-dimethyl-3-oxobutyl)acrylamide Oligomer
Sawada et al. (2000) described the selective recognition and transfer of hydrophilic amino and N,N-dimethylamino compounds by self-assembled aggregates of a fluoroalkylated end-capped oligomer. This study highlights the specificity of molecular interactions and the potential for selective molecular transport in organic media, presenting applications in chemical sensing and separation (Sawada, Yoshino, Kurachi, Kawase, Takishita, & Tanedani, 2000).
Safety And Hazards
Propiedades
IUPAC Name |
4-(4-methoxy-3,5-dimethylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-8-6-10(7-9(2)13(8)17-3)11(14)4-5-12(15)16/h6-7H,4-5H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBGNNIUWXVYLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554724 | |
| Record name | 4-(4-Methoxy-3,5-dimethylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethyl-4-methoxyphenyl)-4-oxobutyric acid | |
CAS RN |
103234-38-4 | |
| Record name | 4-(4-Methoxy-3,5-dimethylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

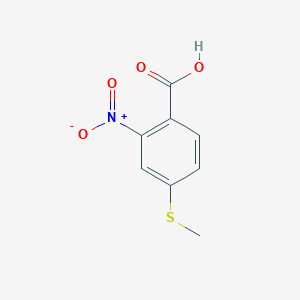
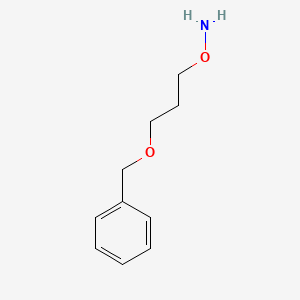
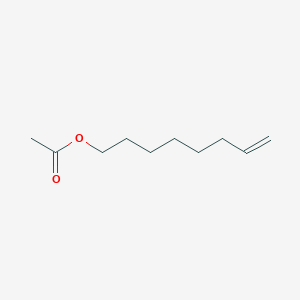
![6-(tert-Butoxycarbonyl)-3,6,7,8-tetrahydropyrrolo-[3,2-e]indole-2-carboxylic acid](/img/structure/B1315578.png)
